molecular formula C28H30N2O6 B2541384 ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-80-7

ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2541384
CAS No.: 449766-80-7
M. Wt: 490.556
InChI Key: YJZWJUZXEFUYOX-UHFFFAOYSA-N
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Description

Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a synthetic tetrahydroisoquinoline derivative characterized by a complex substitution pattern. Its structure comprises:

  • A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, a scaffold common in bioactive alkaloids.
  • A phenylcarbamoyl group at position 2, which may enhance receptor-binding affinity.

While direct pharmacological data for this compound are scarce, its structural features suggest applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes involved in neurotransmitter regulation.

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-4-35-27(31)19-10-12-22(13-11-19)36-18-24-23-17-26(34-3)25(33-2)16-20(23)14-15-30(24)28(32)29-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZWJUZXEFUYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of a suitable precursor to form the tetrahydroisoquinoline ring. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where the tetrahydroisoquinoline intermediate reacts with a phenyl isocyanate.

    Attachment of the Benzoate Ester: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular uptake.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases. Its interactions with biological targets can be studied to understand its pharmacological properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues from Tetrahydroisoquinoline Derivatives

highlights structurally related compounds (Table 1), which share the 6,7-dimethoxy-tetrahydroisoquinoline core but differ in substituents at positions 1 and 2:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Molecular Formula Molecular Weight Position 1 Substituent Position 2 Substituent Key Features
Target Compound C₂₈H₂₈N₂O₇ 504.53 Ethyl benzoate linker Phenylcarbamoyl High lipophilicity, potential CNS activity
6f: 6,7-Dimethoxy-1-methyl-N-phenylcarboxamide C₁₉H₂₀N₂O₃ 324.38 Methyl Phenylcarboxamide Simpler structure, lower molecular weight
6e: 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl) C₁₂H₁₅NO₄S 269.31 Methyl Methylsulfonyl Polar sulfonyl group, reduced bioavailability
6h: (Phenyl)(6,7-dimethoxy-1-phenyl)methanone C₂₄H₂₁NO₃ 371.43 Phenyl Phenylmethanone Aromatic bulk, possible CYP450 inhibition

Key Observations:

  • Molecular Weight: The target compound’s higher molecular weight (504.53 vs. 269.31–371.43 in analogues) could limit blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

Benzoate Ester Derivatives

The methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (–5) shares a benzoate ester motif but replaces the tetrahydroisoquinoline core with a thiadiazole ring:

Table 2: Comparison with Thiadiazole-Based Benzoate

Parameter Target Compound Methyl 4-...-thiadiazolyl Benzoate
Molecular Formula C₂₈H₂₈N₂O₇ C₁₈H₁₅N₃O₄S
Molecular Weight 504.53 369.40
Core Structure Tetrahydroisoquinoline 1,3,4-Thiadiazole
Bioactivity Hypotheses CNS modulation Enzymatic inhibition (e.g., carbonic anhydrase)

Key Differences:

  • Lipophilicity: The ethyl ester in the target compound increases lipophilicity (clogP ~4.2 estimated) compared to the methyl ester (clogP ~3.5), suggesting slower metabolic clearance.

Biological Activity

Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H26N2O5\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{5}

This structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The presence of methoxy and carbamoyl groups enhances its pharmacological potential.

Anticancer Properties

Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various derivatives on K562 cell lines (a model for chronic myeloid leukemia). The results showed that some compounds had comparable or superior potency to established chemotherapeutics like verapamil, with IC50 values ranging from 0.65 to 0.96 μM .

Table 1: Cytotoxic Activity of Tetrahydroisoquinoline Derivatives

CompoundIC50 (μM)Activity Comparison
Ethyl 4-{...}0.66Similar to Verapamil
Compound A0.65More potent
Compound B0.96Comparable

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzamide derivatives. Research suggests that certain benzamide compounds can protect neurons from oxidative stress-induced cell death. However, the specific activity of this compound in this context remains to be fully elucidated .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : Ethyl 4-{...} may influence pathways related to apoptosis and cell proliferation.
  • Reversal of Drug Resistance : The ability to overcome multidrug resistance mechanisms in cancer cells is a significant focus in current research.

Study on Multidrug Resistance

In a relevant study focusing on multidrug resistance in cancer therapy, derivatives including those related to ethyl 4-{...} were synthesized and tested for their ability to restore sensitivity to chemotherapeutic agents in resistant cancer cell lines. Results indicated that these compounds could effectively modulate resistance pathways, enhancing the efficacy of standard treatments .

Neuroprotective Study

A separate investigation into neuroprotective agents highlighted the need for further exploration into the neuroprotective properties of benzamide derivatives. While some showed promise against oxidative stress, more targeted studies are necessary to ascertain the specific effects of ethyl 4-{...} .

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